Cas no 1154760-04-9 (Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate)

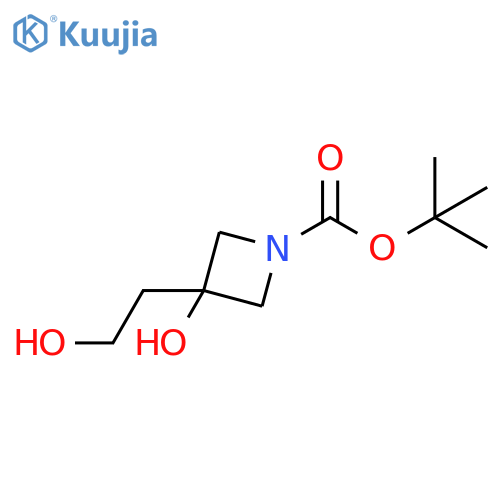

1154760-04-9 structure

商品名:Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

- 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester

- D96717

- tert-butyl3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

- MFCD24465664

- PS-17087

- 1-Boc-3-hydroxy-3-(2-hydroxyethyl)azetidine

- SY322260

- DB-101953

- SCHEMBL571327

- CS-0078551

- 1154760-04-9

- DTXSID901131142

- Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

-

- MDL: MFCD24465664

- インチ: 1S/C10H19NO4/c1-9(2,3)15-8(13)11-6-10(14,7-11)4-5-12/h12,14H,4-7H2,1-3H3

- InChIKey: CZXWJPSHKCBMTP-UHFFFAOYSA-N

- ほほえんだ: O([H])C1(C([H])([H])C([H])([H])O[H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 217.13140809g/mol

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 70

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1053195-500mg |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 500mg |

$300 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-1G |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 1g |

¥ 2,428.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-5G |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 5g |

¥ 7,359.00 | 2023-03-30 | |

| eNovation Chemicals LLC | Y1053195-100mg |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 100mg |

$155 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-100mg |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 100mg |

¥726.0 | 2024-04-25 | |

| abcr | AB577332-1g |

tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate; . |

1154760-04-9 | 1g |

€695.30 | 2024-08-02 | ||

| Aaron | AR01RMQF-100mg |

1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester |

1154760-04-9 | 97% | 100mg |

$126.00 | 2023-12-16 | |

| abcr | AB577332-5g |

tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate; . |

1154760-04-9 | 5g |

€1990.50 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-1.0g |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 1.0g |

¥2429.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-5g |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

1154760-04-9 | 97% | 5g |

¥7359.0 | 2024-04-25 |

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1154760-04-9 (Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154760-04-9)Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):320.0